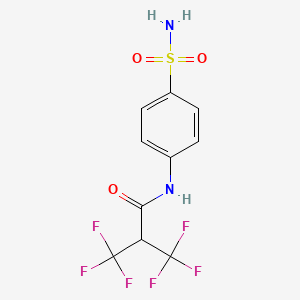
3,3,3-Trifluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdm2 E3 ligase inhibitor 1 is a compound that inhibits the activity of the human double minute 2 protein, an E3 ubiquitin ligase. This protein plays a crucial role in the regulation of the tumor suppressor protein p53, which is involved in cell cycle control and apoptosis. By inhibiting the human double minute 2 protein, Hdm2 E3 ligase inhibitor 1 can stabilize and activate p53, making it a potential therapeutic agent in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdm2 E3 ligase inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of pyrimidoquinoline-dione as a core structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Hdm2 E3 ligase inhibitor 1 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hdm2 E3 ligase inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Hdm2 E3 ligase inhibitor 1 has a wide range of scientific research applications, including:
Mechanism of Action
Hdm2 E3 ligase inhibitor 1 exerts its effects by binding to the human double minute 2 protein and inhibiting its E3 ubiquitin ligase activity. This prevents the ubiquitination and subsequent degradation of p53, leading to its stabilization and activation. The activated p53 can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets involved in this pathway include the human double minute 2 protein, p53, and other components of the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Hdm2 E3 ligase inhibitor II (HLI373): Another inhibitor of the human double minute 2 protein, with a similar mechanism of action.
Uniqueness
Hdm2 E3 ligase inhibitor 1 is unique in its specific binding affinity and inhibitory potency towards the human double minute 2 protein. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent in cancer treatment. Its ability to selectively inhibit the human double minute 2 protein without affecting other ubiquitin ligases makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C10H8F6N2O3S |
|---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C10H8F6N2O3S/c11-9(12,13)7(10(14,15)16)8(19)18-5-1-3-6(4-2-5)22(17,20)21/h1-4,7H,(H,18,19)(H2,17,20,21) |
InChI Key |
SKFRRPUNXSXVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



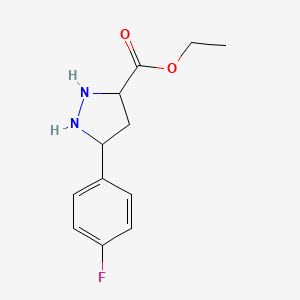

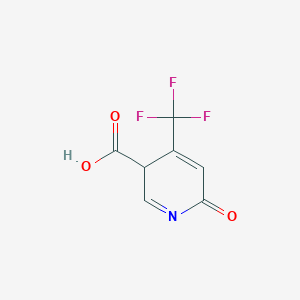
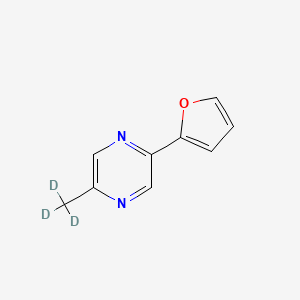
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
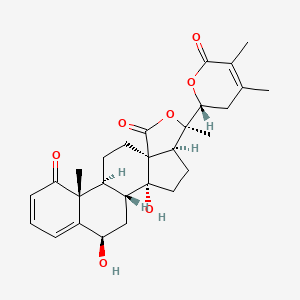

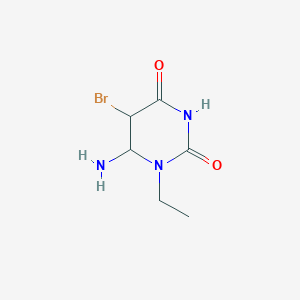
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)


